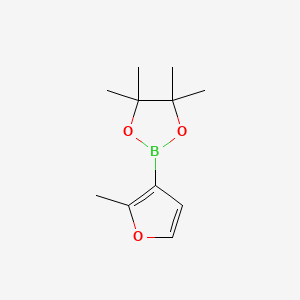

![molecular formula C55H66NOP B1593255 (S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX CAS No. 1040274-10-9](/img/structure/B1593255.png)

(S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX

Overview

Description

(S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane is a chiral ligand used in asymmetric catalysis. It has a molecular formula of C55H66NOP and a molecular weight of 788.113 g/mol . The compound is a spirobiindane derivative containing oxazole and phosphine functional groups.

Synthesis Analysis

The synthesis of this compound involves the construction of the oxazole ring and the introduction of the phosphine moiety. Specific synthetic routes and conditions would depend on the desired stereochemistry and substituents. Unfortunately, I don’t have access to specific synthetic procedures for this compound.

Molecular Structure Analysis

The molecular formula of (Sa,S)-DTB-Bn-SIPHOX indicates that it contains 55 carbon atoms, 66 hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound is a spirobiindane derivative with two oxazole rings and a phosphine group. The stereochemistry is specified as (Sa,S) , which refers to the absolute configuration of the chiral centers.

Chemical Reactions Analysis

(Sa,S)-DTB-Bn-SIPHOX is used as a chiral ligand in asymmetric catalysis. It can participate in various reactions, including copper-catalyzed asymmetric insertions of carbenoids into N–H bonds of anilines, O–H bonds of phenols, and S-H bonds of arylmethylene mercaptans. These reactions are important in the synthesis of enantioenriched compounds.

Physical And Chemical Properties Analysis

- Melting Point : 167-169°C

- Specific Rotation : α = -322.0° (c 0.5, CH2Cl2)

- Boiling Point : 712.1±60.0°C (Predicted)

- Density : 1.29±0.1 g/cm3 (Predicted)

- pKa : 4.12±0.70 (Predicted)

- Form : Solid, white

- Sensitive : Moisture sensitive

Scientific Research Applications

Catalytic Applications in Asymmetric Synthesis

One of the significant applications of the (S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, also known as a chiral phosphine-oxazoline (PHOX) ligand, is in catalyzing asymmetric hydrogenation reactions. For instance, well-defined chiral spiro iridium/phosphine-oxazoline cationic complexes have been generated using these ligands for the highly enantioselective hydrogenation of imines at ambient pressure, achieving up to 97% enantiomeric excess (ee) and full conversions. This represents a notable advancement in asymmetric catalysis, showcasing the ligand's effectiveness in facilitating high enantioselectivity under mild conditions, which is crucial for the synthesis of chiral amines (Zhu et al., 2006).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the spirobiindane-based frameworks of these ligands contribute to the development of novel materials. For example, the synthesis and properties of spiro-centered benzoxazines have been explored, highlighting the impact of incorporating spirobiindane structures on the polymerization temperature and thermal stability of the resulting polymers. These findings demonstrate the potential of spirobiindane-based compounds in enhancing material properties, offering insights into designing high-performance polymers with tailored thermal and mechanical characteristics (SiniN. et al., 2015).

Drug Synthesis and Medicinal Chemistry

In the realm of medicinal chemistry, PHOX ligands derived from spirobiindane structures have been utilized in the asymmetric synthesis of key intermediates for pharmaceuticals. An example is the design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation. These ligands facilitated the synthesis of a key intermediate with high yield and excellent enantioselectivity, underlining their importance in the efficient and selective production of pharmaceutical compounds (Ye et al., 2020).

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Future Directions

Research on the applications of (Sa,S)-DTB-Bn-SIPHOX in asymmetric catalysis and its potential in the synthesis of enantioenriched compounds could provide valuable insights for future drug development and chemical processes. Further studies on its reactivity and coordination chemistry with transition metals may reveal novel applications in organic synthesis and materials science.

properties

IUPAC Name |

[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWQRALEHCBVCD-QVROPDMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H66NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648382 | |

| Record name | (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S)-4-[(4S)-4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane | |

CAS RN |

1040274-10-9 | |

| Record name | (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)

![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)